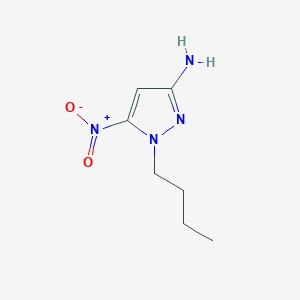

1-Butyl-5-nitropyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Core in Contemporary Organic and Materials Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational structure in modern chemistry. mdpi.comwikipedia.org Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of new molecules. researchgate.netmdpi.com In organic chemistry, pyrazole derivatives are integral building blocks for synthesizing more complex heterocyclic systems. mdpi.comscirp.org The presence of both a pyrrole-type and a pyridine-type nitrogen atom allows for diverse functionalization through various reactions. mdpi.com

The significance of the pyrazole core extends prominently into materials chemistry. Nitrated pyrazole-based compounds, in particular, have garnered significant attention as energetic materials. nih.govmdpi.com These compounds are characterized by their high heat of formation, density, and thermal stability, making them promising candidates for explosives, propellants, and pyrotechnics. nih.govmdpi.com The introduction of nitro groups onto the pyrazole ring enhances the energetic properties of these materials. nih.gov

Furthermore, pyrazole derivatives with specific functionalities exhibit valuable photophysical properties, leading to their use in the development of sensors and other organic materials. mdpi.com Their ability to form stable complexes with metals also contributes to their utility in various catalytic and material science applications. researchgate.net

Table 1: Applications of Pyrazole-Based Compounds

| Field | Application |

| Organic Synthesis | Building blocks for complex heterocycles |

| Materials Chemistry | Energetic materials (explosives, propellants) |

| Medicinal Chemistry | Scaffolds for pharmaceuticals |

| Agrochemicals | Active ingredients in pesticides and herbicides |

| Other Industries | Dyes, photographic materials |

Contextualization of Nitro-Substituted Aminopyrazoles in Advanced Chemical Research

Within the vast family of pyrazole derivatives, nitro-substituted aminopyrazoles represent a class of compounds with significant research interest. The combination of an electron-donating amino group and an electron-withdrawing nitro group on the same pyrazole ring creates a push-pull system, leading to unique chemical and physical properties.

This particular substitution pattern is of high interest in the field of energetic materials. nih.govbohrium.com The presence of the nitro group contributes to the high energy content, while the amino group can enhance thermal stability and reduce sensitivity through hydrogen bonding interactions. bohrium.com Researchers are actively exploring these compounds to develop new high-performance, insensitive energetic materials. nih.govrsc.org For instance, derivatives of 3,5-diamino-4-nitropyrazole have been investigated for their potential as energetic materials. bohrium.comresearchgate.net

Beyond energetic materials, nitro-substituted aminopyrazoles serve as versatile intermediates in organic synthesis. The amino group can be readily modified to introduce a wide range of other functional groups, allowing for the synthesis of a diverse library of compounds for various applications, including medicinal chemistry. scirp.orgbeilstein-journals.org The reactivity of these compounds allows for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of interest in drug discovery. mdpi.comrsc.org

Research Rationale for Investigating 1-Butyl-5-nitropyrazol-3-amine and its Analogs

The presence of the butyl group at the N1 position of the pyrazole ring is a key feature. This alkyl group can influence the compound's physical properties, such as its melting point and solubility. In the context of energetic materials, modifying the alkyl chain length can be a strategy to tune the material's properties, potentially leading to melt-castable explosives. mdpi.com

The arrangement of the amino group at the 3-position and the nitro group at the 5-position is also significant. This substitution pattern is of interest for creating energetic materials with a good balance of performance and sensitivity. researchgate.net The study of this compound and its analogs allows for a detailed examination of the structure-property relationships in this class of compounds. By systematically varying the alkyl substituent and exploring other modifications, researchers can gain insights into how to design new materials with tailored properties for specific applications, from advanced energetic materials to novel scaffolds for medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-4-10-7(11(12)13)5-6(8)9-10/h5H,2-4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGWSUULRVBDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Investigations of Pyrazole Derivatives

Elucidation of Reaction Pathways in Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several synthetic routes available. The most common and versatile method for synthesizing 3-aminopyrazole (B16455) derivatives involves the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. chim.it This reaction proceeds through a well-established pathway involving initial nucleophilic attack, cyclization, and dehydration.

The general mechanism for the formation of a 3-amino-5-substituted pyrazole ring, analogous to the synthesis of 1-Butyl-5-nitropyrazol-3-amine, can be outlined as follows:

Hydrazone Formation : The reaction is initiated by the nucleophilic attack of a nitrogen atom from the substituted hydrazine (e.g., butylhydrazine) on the carbonyl carbon of the β-ketonitrile. This step results in the formation of a hydrazone intermediate. chim.it

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This addition onto the nitrile carbon leads to the formation of a five-membered ring intermediate. chim.it

Aromatization : The final step is the elimination of a water molecule from the cyclic intermediate, which leads to the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the reaction, particularly when using monosubstituted hydrazines like butylhydrazine (B1329735), is a critical aspect. The outcome is governed by a combination of steric and electronic factors of the reactants. researchgate.netnih.gov The nature of the substituents on both the β-dicarbonyl compound (or its equivalent) and the hydrazine determines which regioisomer is formed preferentially. nih.gov For instance, in the Knorr pyrazole synthesis, the reaction between 1,3-diketones and substituted hydrazines can yield two different regioisomers, with the distribution being influenced by the electronic character and steric hindrance of the substituents. researchgate.netnih.gov

A theoretical study on pyrazole ring formation from ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) considered two primary mechanisms, both initiated by the nucleophilic attack of a hydrazine nitrogen on a carbon atom of the dielectrophilic partner. researchgate.net Kinetic and thermodynamic parameters are crucial in determining the most probable reaction route. researchgate.net

Reactivity Studies of the Nitro Group on the Pyrazole Moiety

The nitro group (—NO₂) at the C5 position of the pyrazole ring significantly influences the molecule's chemical properties and reactivity. It is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group (in this case, C4). The chemistry of nitropyrazoles is of significant interest, especially in the field of energetic materials, due to the energy content imparted by the nitro functionality. nih.govmdpi.com

Nitration Kinetics and Mechanistic Pathways

The synthesis of C-nitropyrazoles like this compound is typically not achieved by direct nitration of the pre-formed butyl-aminopyrazole ring, as the amino group is highly activating and would direct nitration elsewhere, besides being susceptible to oxidation. Instead, the most common and effective pathway involves the nitration of a pyrazole ring to form an N-nitropyrazole intermediate, which then undergoes rearrangement. nih.gov

The kinetics and mechanism of heteroaromatic nitration have been studied for pyrazole itself and its derivatives. rsc.orgrsc.org The process generally involves an electrophilic attack by the nitronium ion (NO₂⁺). The direct nitration of pyrazole with mixed acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) can yield 4-nitropyrazole or N-nitropyrazole, depending on the conditions. nih.govresearchgate.net

The key steps for the formation of a 5-nitropyrazole derivative often follow this sequence:

N-Nitration : The pyrazole precursor is treated with a nitrating agent (e.g., HNO₃/Ac₂O) to form an N-nitropyrazole. nih.gov

Rearrangement : The N-nitropyrazole is then subjected to thermal or acid-catalyzed rearrangement to yield a C-nitropyrazole. nih.govacs.org

Thermal Rearrangements of N-Nitropyrazoles

The thermal rearrangement of N-nitropyrazoles is a crucial method for the preparation of 3(5)-nitropyrazoles and 4-nitropyrazoles. nih.govacs.org When an N-nitropyrazole is heated, often in an organic solvent, the nitro group migrates from the nitrogen atom to a carbon atom on the pyrazole ring. nih.govacs.org

Kinetic and mechanistic studies suggest that this rearrangement proceeds via an intramolecular pathway. Evidence points towards a researchgate.netresearchgate.net sigmatropic migration of the nitro group. researchgate.net This mechanism involves the concerted movement of the nitro group from the N1 position to the C5 position through a cyclic transition state. The formation of 3-nitropyrazoles and 5-nitropyrazoles (which are tautomers in N-unsubstituted pyrazoles) is a common outcome of this process. acs.org The specific isomer formed can be influenced by the substituents already present on the pyrazole ring.

The thermal decomposition of dinitropyrazole derivatives has also been investigated, revealing complex pathways that can include intramolecular oxidation, elimination of N₂, and radical bond scission to release •NO₂. mdpi.comresearchgate.net

Electrochemical Reduction and Nitro Radical Anion Formation

The electrochemical behavior of nitroaromatic compounds is characterized by the reduction of the nitro group. Studies on related nitro-heterocycles, such as nitroimidazoles, provide insight into the likely behavior of this compound. researchgate.net

In aprotic media, the electrochemical reduction of the nitro group typically occurs in a stepwise manner. The first step is a one-electron, reversible process that forms a stable nitro radical anion (R-NO₂•⁻). researchgate.net This process can be observed using techniques like cyclic voltammetry.

R-NO₂ + e⁻ ⇌ R-NO₂•⁻

The stability of this radical anion is influenced by the molecular structure and the solvent. In the presence of proton donors, the radical anion can be further reduced. At more negative potentials, a subsequent multi-electron reduction can occur, leading to the formation of hydroxylamine (B1172632) or amine derivatives. researchgate.net The formation and stability of the nitro radical anion are key to the biological activity of many nitro-heterocyclic compounds.

Chemical Transformations and Derivatization of the Amino Group on the Pyrazole Ring

The 3-amino group on the pyrazole ring is a versatile functional handle for further chemical modifications. 5-aminopyrazoles are well-established as valuable building blocks in medicinal chemistry and for the synthesis of fused heterocyclic systems. encyclopedia.pubnih.govscirp.org

Common transformations of the amino group include:

Acylation : The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This can be used to introduce a variety of substituents or as a protecting group strategy. nih.gov

Condensation Reactions : The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in building more complex molecular architectures. encyclopedia.pub

Diazotization : The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (e.g., generated from NaNO₂ and HCl). The resulting diazonium group is an excellent leaving group and can be replaced by a wide range of nucleophiles (e.g., -H, -OH, -CN, halogens) in Sandmeyer-type reactions. nih.govresearcher.life

Synthesis of Fused Rings : The combination of the amino group at C3 and the ring nitrogen at N2 makes 3-aminopyrazoles bidentate nucleophiles. This property is extensively used to construct fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, by reacting them with 1,3-dielectrophiles. encyclopedia.pubnih.gov

The reactivity of the amino group is significantly affected by the electronic nature of the other substituents on the pyrazole ring. The electron-withdrawing nitro group at the C5 position reduces the nucleophilicity of the C3-amino group, which may necessitate harsher reaction conditions for some transformations compared to pyrazoles lacking such a group.

Influence of Alkyl Substituents (e.g., Butyl Group) on Reaction Kinetics and Mechanisms

The presence of an alkyl substituent, such as the butyl group at the N1 position, has a profound impact on the structure, reactivity, and physical properties of the pyrazole derivative.

Structural and Physical Effects:

Tautomerism : The N1-butyl group prevents the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. This locks the molecule into a single tautomeric form, simplifying its reactivity and characterization.

Solubility : The nonpolar butyl group generally increases the molecule's solubility in organic solvents compared to its N-H counterpart.

Effects on Reaction Kinetics and Mechanisms:

Steric Hindrance : The butyl group can exert steric hindrance, potentially influencing the rate and regioselectivity of reactions involving adjacent functional groups (the N2 atom and the C5-nitro group). For example, steric crowding can hinder the approach of reagents to these sites.

Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density in the pyrazole ring, although this effect is likely overshadowed by the powerful electron-withdrawing nature of the C5-nitro group and the influence of the C3-amino group.

Regioselectivity in Synthesis : During the initial pyrazole ring formation, the use of butylhydrazine instead of hydrazine dictates that the butyl group will be on one of the ring nitrogens. The specific conditions and the nature of the other reactant determine whether the 1-butyl-3-amino or the 1-butyl-5-amino isomer is the major product. chim.it

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Studies of Pyrazole (B372694) Derivatives

Molecular modeling techniques, such as homology modeling and docking studies, are pivotal in predicting the binding modes and affinities of pyrazole derivatives to their biological targets. eurasianjournals.comeurasianjournals.com These computational methods are instrumental in rational drug design, allowing for the structural modification of pyrazole derivatives to enhance their biological activities. eurasianjournals.com

Molecular docking simulations are widely used to predict how pyrazole derivatives interact with the active sites of proteins. These studies can identify key structural features necessary for biological activity. acs.org For example, docking studies on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors revealed that the most active compound formed four hydrogen bonds with the active site, with two crucial interactions involving the hinge region residue Ala807. mdpi.com Similarly, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking predicted interactions with the Phe131 residue in the hCA II isoenzyme. nih.gov

The binding interactions of pyrazole compounds are often characterized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net Docking of pyrazole-substituted 1,3,5-triazine (B166579) derivatives against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme showed excellent binding interactions with residues such as SER A:111, PHE A:58, and ILE A:112. nih.gov In another study, spiropyrazoline derivatives were shown through docking to theoretically bind to the active site of the PARP1 enzyme, with calculated free binding energies as low as -9.7 kcal/mol. mdpi.com These predictive models are crucial for understanding the structure-function relationships of pyrazole derivatives and guiding the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journal-academia.com For pyrazole derivatives, various QSAR models have been developed to predict their efficacy as inhibitors for different biological targets.

2D and 3D-QSAR models have been successfully applied to pyrazole derivatives. For instance, studies on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors utilized stepwise multiple linear regression (SW-MLR) to build predictive 2D-QSAR models. acs.org 3D-QSAR studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net These models for pyrazole-thiazolinone derivatives as EGFR inhibitors and other pyrazole derivatives as MALT1 inhibitors have shown excellent predictive capacity, highlighting the importance of steric, electrostatic, and hydrogen bond acceptor fields in determining activity. researchgate.netresearchgate.net A newer methodology, 5D-QSAR, which considers an ensemble of different induced-fit models, has also been applied to 1H-pyrazole derivatives targeting EGFR. nih.gov

The statistical robustness of these models is critical for their predictive power. researchgate.net Machine learning-based QSAR models, using techniques like Multiple Linear Regression (MLR) and Random Forest, have also been employed to predict the inhibitory activity of pyrazole derivatives for applications such as diabetes treatment. journal-academia.com

Table 1: Examples of QSAR Studies on Pyrazole Derivatives

| Target/Application | QSAR Method(s) | Key Statistical Parameters | Reference |

|---|---|---|---|

| Hypoglycemic Agents | MLR, Random Forest | MLR: R²=0.82, Q²=0.80; RF: R²=0.90, Q²=0.85 | journal-academia.com |

| EGFR Kinase Inhibitors | 2D-QSAR (SW-MLR) | - | acs.org |

| EGFR Kinase Inhibitors | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: R²train=0.975, Q²=0.664; CoMSIA: R²train=0.938, Q²=0.614 | researchgate.net |

| MALT1 Inhibitors | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: Q²=0.5, R²=0.97; CoMSIA: Q²=0.526, R²=0.915 | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of atoms and molecules in a system. eurasianjournals.com This technique complements molecular modeling by exploring the dynamic behavior and conformational space of pyrazole derivatives, offering insights that are not available from static docking studies. eurasianjournals.comeurasianjournals.com MD simulations solve the classical equations of motion for a system, allowing researchers to observe the system's evolution over time and calculate various properties. ulisboa.pt

MD simulations are crucial for assessing the stability of a ligand within a protein's binding site. researchgate.net By running simulations over tens or hundreds of nanoseconds, researchers can monitor the conformational changes of both the pyrazole derivative and its target protein. researchgate.netresearchgate.net The stability of the protein-ligand complex is often evaluated by calculating the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com A stable RMSD trajectory suggests that the system has reached equilibrium and that the binding mode predicted by docking is likely stable. mdpi.com This type of analysis has been used to confirm the stable conformation of pyrazole derivatives within the active site of RET kinase. mdpi.com The design of conformationally restricted pyrazole frameworks is another approach to enhance binding affinity and selectivity, with MD simulations providing a means to evaluate these designs. nih.gov

A key advantage of MD simulations is their ability to provide a dynamic picture of the binding interactions between a ligand and its receptor. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations reveal how these interactions fluctuate and evolve over time. mdpi.com For example, a 100 ns MD simulation of a pyrazole derivative complexed with RET kinase showed that the number and nature of hydrogen bonds changed during the simulation, with some interactions seen in the initial dock being replaced by new, more stable ones. mdpi.com Specifically, interactions with hinge region residues were found to be consistent between docking and MD studies, signifying their importance for inhibition. mdpi.com Similarly, MD simulations have been used to assess the stability of potential pyrazole-based inhibitors for Human Thymidylate Kinase (HaTMK), confirming that key interactions with residues like Arg76 and Phe72 were maintained throughout the simulation. researchgate.net

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) calculations offer detailed insights into the electronic structure and properties of molecules. eurasianjournals.comeurasianjournals.com These methods are essential for understanding the intrinsic reactivity and physicochemical properties of pyrazole derivatives. eurasianjournals.commdpi.com

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it a go-to method for analyzing the electronic structure of organic molecules like pyrazole derivatives. eurasianjournals.comresearchgate.net DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and calculate various molecular descriptors used in reactivity analysis. researchgate.netnih.govresearchgate.net For instance, the B3LYP functional is commonly employed to study nitropyrazoles and other derivatives, providing data on geometries and electronic properties. researchgate.netresearchgate.net DFT has also been used to investigate the antiradical activity of related sulfur-containing compounds by calculating parameters like bond dissociation energy (BDE) and proton affinity (PA). mdpi.com

Ab initio methods, such as Møller-Plesset (MP) perturbation theory, represent a more complex and computationally elaborate type of QM calculation that can be applied for higher accuracy studies on smaller systems or to benchmark DFT results. mdpi.com These calculations are valuable for investigating reaction mechanisms, such as the thermal rearrangement of N-nitropyrazoles, which has been studied as a potential nih.govjournal-academia.com sigmatropic nitro migration. acs.org

Table 2: Applications of Quantum Mechanical Calculations for Pyrazole Derivatives

| Calculation Method | Application | Investigated Properties | Reference(s) |

|---|---|---|---|

| DFT (B3LYP) | Geometry Optimization | Optimized molecular structures for subsequent QSAR/docking | researchgate.net |

| DFT (B3LYP) | Electronic Structure Analysis | Geometries, crystallographic parameters, explosive properties of nitropyrazoles | researchgate.netresearchgate.net |

| DFT (B3LYP) | Spectroscopic Properties | NPA atomic charges, second-order optical nonlinearity, NBO analysis | researchgate.net |

| Ab Initio (MP2), DFT | Tautomerism Studies | Relative energies, bond distances, activation barriers for proton exchange | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Butyl-5-nitropyrazol-3-amine |

| 1H-pyrazole-1-carbothioamide |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine |

| 4-nitrophenol |

| 5-amino-3,4-dinitropyrazole |

| Ala807 |

| Arg76 |

| ILE A:112 |

| ILE A:164 |

| LEU A:119 |

| LEU A:46 |

| Phe131 |

| Phe72 |

| PRO A:113 |

| SER A:111 |

Electronic Structure, Orbital Analysis, and Reactivity Descriptors

The electronic structure of nitropyrazole derivatives is a key determinant of their stability and reactivity. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to analyze the electronic properties of such compounds. The presence of a nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electron distribution across the pyrazole ring. Conversely, the amino group (-NH2) and the butyl group (-C4H9) are electron-donating. This push-pull electronic arrangement creates a polarized molecule with distinct regions of electron density.

Orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. For nitropyrazole derivatives, the HOMO is typically localized on the amino group and the pyrazole ring, while the LUMO is concentrated around the nitro group. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For a molecule like this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are potential sites for electrophilic attack, while the carbon atoms of the ring are more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Nitropyrazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.2 D |

Note: These are representative values for a similar nitropyrazole derivative and may vary for this compound.

Calculation of Spectroscopic Parameters and Molecular Properties

Theoretical calculations can accurately predict spectroscopic parameters, which are essential for the characterization of new compounds. For this compound, computational methods can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Calculated 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. mdpi.com Similarly, the vibrational frequencies from calculated IR spectra correspond to the stretching and bending modes of the molecule's functional groups, such as the N-H, C-H, and N-O bonds. mdpi.com

Molecular properties such as molecular size, shape, and hydrogen bonding potential can also be calculated. nih.govresearchgate.net These properties are vital in fields like drug design and materials science for predicting how the molecule will interact with biological targets or other molecules in a material. nih.govresearchgate.net Principal components analysis of these calculated properties can help visualize the chemical space occupied by a set of molecules, allowing for rational selection of compounds with desired characteristics. nih.govresearchgate.net

Thermodynamic and Kinetic Analysis of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms, thermodynamics, and kinetics of chemical reactions. For nitropyrazoles, this includes studying their synthesis and decomposition pathways. mdpi.com Theoretical calculations can determine the reaction enthalpies, activation energies, and transition state geometries for various reaction steps. nih.gov

For instance, the synthesis of nitropyrazoles often involves the nitration of a pyrazole precursor. nih.govacs.org Computational analysis can elucidate the regioselectivity of this reaction, explaining why the nitro group is introduced at a specific position on the pyrazole ring. nih.gov Furthermore, the thermal decomposition of energetic materials based on nitropyrazoles can be modeled to understand their stability and predict their decomposition products. mdpi.com These studies often reveal complex, multi-step reaction mechanisms. mdpi.com

Table 2: Calculated Thermodynamic and Kinetic Parameters for a Nitration Reaction

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -35 kcal/mol |

| Activation Energy (Ea) | 15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -28 kcal/mol |

Note: These are representative values for a nitration reaction of a pyrazole derivative.

Integration of Machine Learning in Heterocyclic Compound Research

Machine learning (ML) is revolutionizing chemical research by enabling the analysis of large datasets to build predictive models. nih.gov In the field of heterocyclic chemistry, ML is being applied to predict reactivity, synthetic outcomes, and to design new molecules with desired properties. nih.gov

Predictive Modeling of Chemical Reactivity and Synthetic Outcomes

Machine learning models can be trained on large databases of chemical reactions to predict the outcome of new reactions. nih.gov These models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the major product of a reaction with high accuracy. nih.gov For heterocyclic compounds, this is particularly useful for predicting the regioselectivity of reactions, such as C-H functionalization. nih.govresearchgate.net

For example, a machine learning model could be trained on a dataset of nitration reactions of various pyrazole derivatives. The model would learn how the substituents on the pyrazole ring influence the position of nitration. This predictive capability can save significant time and resources in the laboratory by guiding the design of synthetic routes. nih.gov Transfer learning is an emerging technique where a model trained on a large, general dataset of reactions is fine-tuned on a smaller, more specific dataset, such as heterocycle formation reactions, to improve its predictive accuracy for that specific class of reactions. chemrxiv.orgchemrxiv.org

Data-Driven Design Strategies for Heterocyclic Systems

Machine learning is also being used to design new heterocyclic compounds with specific properties. acs.org This data-driven approach involves building a model that correlates the structural features of molecules with their properties, such as biological activity or material performance. acs.org This model can then be used to screen virtual libraries of compounds or to generate new molecular structures that are predicted to have high activity.

In drug discovery, for example, ML models can be used to design heterocyclic compounds with improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net By analyzing the properties of known drugs, these models can identify the key structural features of heterocycles that are associated with favorable ADMET profiles. nih.govresearchgate.net This allows for the in silico design of new drug candidates with a higher probability of success in clinical trials. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of pyrazole (B372694) derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing clear evidence for the connectivity and arrangement of the butyl group, the pyrazole ring, and its substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Butyl-5-nitropyrazol-3-amine is expected to show distinct signals corresponding to the protons of the butyl chain, the amine group, and the pyrazole ring. The butyl group typically presents as a triplet for the terminal methyl (CH₃) protons, a multiplet for the adjacent methylene (B1212753) (CH₂) protons, another multiplet for the next methylene group, and a triplet for the methylene group attached to the pyrazole nitrogen. The amine (NH₂) protons would likely appear as a broad singlet, and the lone proton on the pyrazole ring (at the C4 position) would appear as a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net For this compound, distinct signals are anticipated for the four carbons of the butyl chain and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole carbons are significantly influenced by the electron-withdrawing nitro group and the electron-donating amine group. Due to molecular symmetry or rapid intramolecular processes, some carbon atoms may be chemically equivalent, resulting in a single signal on the spectrum. masterorganicchemistry.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. mdpi.commdpi.com COSY identifies proton-proton couplings within the butyl chain, while HSQC correlates directly bonded carbon-hydrogen pairs. HMBC reveals longer-range couplings between protons and carbons, which is crucial for confirming the attachment point of the butyl group to the pyrazole ring and the relative positions of the nitro and amine substituents.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D-NMR Correlations (HMBC) |

|---|---|---|---|

| Pyrazole C3-NH₂ | ~5.0-6.0 (br s, 2H) | ~148-155 | Correlations to Pyrazole H4 |

| Pyrazole H4 | ~6.0-6.5 (s, 1H) | ~90-100 | Correlations to Pyrazole C3 and C5 |

| Pyrazole C5-NO₂ | - | ~145-152 | - |

| N-CH₂ (Butyl) | ~4.0-4.3 (t, 2H) | ~45-50 | Correlations to Pyrazole C5 |

| N-CH₂-CH₂ (Butyl) | ~1.7-1.9 (m, 2H) | ~30-35 | Correlations to N-CH₂ |

| CH₂-CH₃ (Butyl) | ~1.3-1.5 (m, 2H) | ~19-22 | Correlations to CH₃ |

| CH₃ (Butyl) | ~0.9-1.0 (t, 3H) | ~13-15 | Correlations to CH₂-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The primary amine (NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). libretexts.org An N-H bending vibration is also expected around 1600 cm⁻¹. wpmucdn.comorgchemboulder.com The nitro (NO₂) group will exhibit strong characteristic asymmetric and symmetric stretching vibrations typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aliphatic C-H bonds of the butyl group will produce stretching bands just below 3000 cm⁻¹. The C-N stretching vibrations and the pyrazole ring vibrations create a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. The symmetric stretching of the nitro group and the vibrations of the pyrazole ring skeleton are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium to Strong |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1300 - 1370 | Strong |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 | Medium |

| C-N | Stretching | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₁N₅O₂), the molecular weight is 197.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 197. The fragmentation pattern would likely involve characteristic losses. Cleavage of the butyl group is a common pathway for N-alkylated heterocycles, leading to fragments from the loss of butyl radical (•C₄H₉, 57 Da) or butene (C₄H₈, 56 Da). The nitro group can also fragment, with potential losses of NO (30 Da) or NO₂ (46 Da). Analysis of these fragments helps to confirm the presence and connectivity of the different substituents on the pyrazole ring. mdpi.comnih.gov

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 197 | [M]⁺ (Molecular Ion) | - |

| 180 | [M - OH]⁺ | •OH (from nitro group rearrangement) |

| 151 | [M - NO₂]⁺ | •NO₂ |

| 141 | [M - C₄H₈]⁺ | C₄H₈ (Butene) |

| 140 | [M - C₄H₉]⁺ | •C₄H₉ (Butyl radical) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The pyrazole ring, particularly when substituted with chromophoric groups like nitro (NO₂) and auxochromic groups like amine (NH₂), exhibits characteristic absorptions.

The spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. The highly conjugated system of the pyrazole ring, extended by the nitro and amine groups, acts as a chromophore. Typically, nitrated aromatic and heteroaromatic compounds display strong absorption bands. nih.gov The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent polarity. This technique is valuable for quantitative analysis and for studying the electronic properties of the molecule.

| Electronic Transition | Expected λₘₐₓ Range (nm) | Chromophore |

|---|---|---|

| π → π | 250 - 350 | Nitropyrazole conjugated system |

| n → π | > 350 | Nitro group (NO₂) |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, provides significant insight into the expected structural features. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyrazole/Phenyl) | 50.61 (6)° |

| Key Intermolecular Interactions | N—H···N and N—H···O hydrogen bonds |

| Supramolecular Motif | Formation of sheets in the bc plane |

Applications of Pyrazole Derivatives in Specialized Chemical Research Fields

Catalytic Systems and Ligand Design

Pyrazole (B372694) derivatives are highly valued in coordination chemistry and homogeneous catalysis. researchgate.netmdpi.com Their ability to act as ligands for transition metals is central to their function, enabling the creation of complex catalytic systems. The proton-responsive nature of N-unsubstituted (protic) pyrazoles, in particular, allows for their participation in metal-ligand cooperation, a key principle in modern catalyst design. mdpi.comnih.gov

Pyrazole Derivatives as Ligands in Transition Metal Catalysis

The use of pyrazole-containing ligands in transition-metal-catalyzed reactions is a powerful strategy for constructing new chemical bonds. bohrium.comnih.gov These ligands are instrumental in C-H functionalization reactions, which offer a direct and efficient pathway to synthesize complex functionalized pyrazoles from simpler precursors. nih.govrsc.org Transition metals such as palladium, copper, nickel, and rhodium, when complexed with pyrazole-based ligands, can catalyze a variety of transformations including arylation, alkenylation, and alkylation. bohrium.com

A significant challenge in these reactions is controlling regioselectivity—the ability to functionalize a specific position on the pyrazole ring. bohrium.com Researchers have developed several strategies to address this, including the use of directing groups or specific ligand designs that steer the metal catalyst to the desired C-H bond. bohrium.com For example, pyrazole-tethered phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling and amination reactions. researchgate.net Similarly, pyrazolyl analogues of well-known ligands like DPEphos and Xantphos have been synthesized and tested in Suzuki-Miyaura cross-coupling, demonstrating high activity and selectivity. researchgate.net

Table 1: Examples of Pyrazole Derivatives in Transition Metal Catalysis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium / Pyrazole-Phosphine Ligand | Suzuki Coupling, Amination | Efficient coupling of aryl halides with boronic acids and amines. researchgate.net |

| Palladium / Pyrazolyl-Xantphos Analogues | Suzuki-Miyaura Cross-Coupling | High yields (98-99%) in the coupling of aryl halides and aryl boronic acids. researchgate.net |

| Copper and Palladium Catalysts | C-H Arylation | Direct functionalization of the pyrazole core, though regioselectivity can be a challenge. bohrium.com |

| Rhodium and Nickel Catalysts | C-H Alkenylation | Ligand-controlled regioselectivity in reactions with alkynes. bohrium.com |

Mechanistic Role of Protic Pyrazole Complexes in Catalytic Transformations

Protic pyrazoles, which feature an N-H group, are particularly interesting in catalysis because this proton can actively participate in the reaction mechanism. mdpi.comnih.gov This functionality enables "metal-ligand cooperation," where both the metal center and the ligand are directly involved in bond-breaking and bond-forming steps. researchgate.netmdpi.com The N-H group can act as a proton shuttle, facilitating processes like transfer hydrogenation and the dehydrogenation of formic acid. mdpi.comnih.gov

In catalytic transformations, the pyrazole N-H group can engage in hydrogen bonding or undergo deprotonation. mdpi.comnih.gov This proton-responsive behavior is crucial in mechanisms that involve proton-coupled electron transfer (PCET). nih.gov For instance, in the dehydrogenation of formic acid catalyzed by an iridium complex with a protic pyrazolylpyridine ligand, the azole units donate electron density to the metal upon deprotonation, influencing the catalyst's activity. mdpi.com Similarly, in the transfer hydrogenation of ketones, certain iridium(III) complexes require the presence of protic pyrazoles as additives to achieve high catalytic activity and enantioselectivity. nih.gov The bifunctional nature of these complexes, acting as both a metal catalyst and a Brønsted acid/base, is key to their efficacy. nih.govresearchgate.net

Development of Chemosensors and Optical Materials

The unique photophysical properties of pyrazole derivatives make them excellent candidates for the development of chemosensors and optical materials. rsc.org While pyrazole itself is not fluorescent, appropriate substitutions on the ring can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior (color change depending on the solvent). rsc.orgnih.gov These properties are harnessed to create sensors that can detect a variety of analytes, from metal ions to biomolecules. researchgate.net

Design Principles of Pyrazole-Based Chemosensors for Specific Analytes

The design of an effective pyrazole-based chemosensor hinges on achieving high sensitivity, selectivity, and specificity for a target analyte. nih.gov The pyrazole scaffold serves as a versatile platform that can be functionalized with specific binding sites (receptors) for the analyte and a signaling unit (fluorophore) that reports the binding event. researchgate.netsemanticscholar.org The nitrogen atoms of the pyrazole ring, along with other strategically placed donor atoms (e.g., oxygen or sulfur), can form stable coordination complexes with metal ions. rsc.orgsemanticscholar.org

This chelating ability is a cornerstone of sensor design for metal ions. By modifying the substituents on the pyrazole ring, researchers can tune the sensor's affinity and selectivity for different cations. nih.gov For example, pyridine-pyrazole derivatives have been developed as colorimetric and fluorescent sensors for Fe³⁺ and Al³⁺. nih.gov The binding of the metal ion to the sensor alters the electronic structure of the molecule, leading to a measurable change in its absorption or fluorescence spectrum. nih.govchemrxiv.org

Table 2: Design and Performance of Pyrazole-Based Chemosensors

| Sensor Type | Target Analyte | Sensing Principle | Limit of Detection (LoD) |

|---|---|---|---|

| Pyridine-Pyrazole Derivative | Al³⁺ | Chelation-Induced Enhanced Fluorescence (CHEF) | 1.2 nM nih.gov |

| Pyridine-Pyrazole Dye | Fe³⁺ | Colorimetric and Fluorescent Chemodosimeter | 57 nM nih.gov |

| Polycyclic Pyrazoline | Fe³⁺ | "Turn-off" Fluorescence in Aqueous Solution | 2.12 µM rsc.orgnih.gov |

| Pyrazole Derivative 9 | Fe³⁺ | "Turn-on" Fluorescence | 0.025 µM nih.gov |

| Pyrazole Derivative 8 | Zn²⁺ | "Turn-on" Fluorescence | Not Specified nih.gov |

| Imine-based Pyrazole | Cu²⁺ | Colorimetric Detection | Not Specified chemrxiv.org |

Photophysical Properties and Fluorescence Mechanisms in Sensing Applications

The operation of pyrazole-based fluorescent sensors is governed by several photophysical mechanisms, most notably Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Metal-Ligand Charge Transfer (MLCT). nih.gov In many "turn-on" sensors, the fluorophore is initially non-fluorescent or weakly fluorescent because of a PET process that quenches its excited state. Upon binding to the target analyte (e.g., a metal ion), the PET process is blocked, "turning on" the fluorescence. nih.govsemanticscholar.org Conversely, in "turn-off" sensors, the binding event may introduce a new quenching pathway, diminishing the fluorescence signal. rsc.orgnih.gov

The specific structure of the pyrazole derivative dictates its photophysical properties. For instance, the oxidation state of the heterocyclic ring matters; pyrazolines (dihydro-derivatives of pyrazole) and pyrazoles derived from the same precursor can exhibit different metal selectivity. nih.govscispace.com One study showed that a pyrazoline sensor was selective for Cd²⁺, while its oxidized pyrazole counterpart was selective for Zn²⁺. scispace.com The incorporation of polycyclic aromatic groups or other functional moieties can further tune the emission wavelength and quantum yield, enabling the development of sensors for specific applications. rsc.orgnih.gov

Applications in Environmental Monitoring and In Vitro Analytical Systems

The high sensitivity and selectivity of pyrazole-based chemosensors make them valuable tools for practical applications in environmental and biological monitoring. researchgate.net A critical application is the detection of toxic heavy metal ions in water. mdpi.com For example, fluorescent sensors have been developed to monitor iron levels in drinking water, with limits of detection low enough to meet the standards set by the Environmental Protection Agency (EPA) and the European Union (EU). rsc.orgnih.gov These sensors can function in mixed aqueous-organic solutions and have been successfully tested on real-world samples like tap water and mineral water. nih.gov

In the biological realm, pyrazole-based probes are used for in vitro analysis and bioimaging. nih.gov Their good membrane permeability and biocompatibility allow them to be used for detecting analytes within living cells. nih.gov For instance, a pyrazole derivative was successfully used for the intracellular recognition of Cr³⁺ in living A-549 cells. rsc.org The ability to visualize the concentration and localization of specific ions and molecules provides dynamic information that is crucial for understanding biological processes. rsc.orgresearchgate.net

Energetic Materials Research and Development: Lack of Specific Data

The field of energetic materials extensively investigates nitrated heterocyclic compounds, including various pyrazole derivatives, for their potential as explosives and propellants. Research in this area typically involves detailed synthesis, characterization, and performance testing.

Advanced Materials Science Applications (Beyond Sensors and Energetics): No Specific Information Available

Pyrazole derivatives are known for their versatility and have been incorporated into various advanced materials due to their unique chemical and physical properties.

Future Perspectives and Interdisciplinary Research Directions

Synergistic Integration of Synthetic and Computational Methodologies

The future of research on 1-Butyl-5-nitropyrazol-3-amine lies in the powerful synergy between synthetic organic chemistry and computational modeling. nih.govnih.gov This integrated approach is expected to accelerate the discovery and optimization of its properties. Computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, will be instrumental in predicting reaction outcomes, elucidating reaction mechanisms, and understanding the electronic and structural properties of the molecule and its derivatives. acs.org This predictive power will guide synthetic chemists in designing more efficient and selective routes to this compound and novel analogs with tailored functionalities. By combining theoretical calculations with empirical data, researchers can create a feedback loop that refines both computational models and synthetic strategies, leading to a more profound understanding of structure-property relationships.

High-Throughput Synthesis and Automated Discovery of Novel Pyrazole (B372694) Scaffolds

To expedite the exploration of the chemical space around the this compound scaffold, high-throughput synthesis and automated discovery platforms are becoming increasingly vital. nih.gov These technologies enable the rapid generation of large libraries of related compounds by varying substituents on the pyrazole ring. Automated synthesis, coupled with high-throughput screening, will allow for the efficient identification of new pyrazole derivatives with enhanced or entirely new properties. This approach is particularly valuable for discovering materials with specific characteristics, such as improved thermal stability or unique energetic performance. researchgate.net

Advancements in In Silico Prediction of Reactivity and Compound Properties

The development of more sophisticated in silico models will be crucial for predicting the reactivity and properties of this compound and its derivatives with greater accuracy. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will play a significant role in correlating the molecular structure of these compounds with their chemical behavior and physical characteristics. mdpi.comnih.gov These predictive models can significantly reduce the time and resources required for experimental studies by prioritizing candidates with the most promising profiles. Advanced machine learning algorithms, trained on expanding datasets of pyrazole compounds, will further enhance the predictive power of these in silico tools.

Exploration of Unprecedented Reactivities and Chemical Transformations of Substituted Pyrazoles

Future investigations will delve into the untapped reactive potential of this compound, aiming to uncover novel chemical transformations. The unique arrangement of the butyl, nitro, and amine groups on the pyrazole core suggests the possibility of unprecedented reactivities that could lead to the synthesis of complex and valuable molecules. researchgate.net Researchers will likely explore reactions that selectively target different positions on the pyrazole ring, as well as transformations involving the functional groups. For instance, the nitro group can be a versatile handle for further functionalization or for influencing the energetic properties of the molecule. nih.govmdpi.com Understanding and harnessing these novel reactivities will open new avenues for the application of substituted pyrazoles in organic synthesis and materials science.

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The full potential of this compound will be realized through cross-disciplinary research that bridges organic chemistry, materials science, and theoretical chemistry. The intrinsic properties of nitropyrazoles, such as their high nitrogen content and potential for energetic behavior, make them attractive candidates for the development of advanced materials. nih.gov Collaborations between synthetic chemists, materials scientists, and theoretical chemists will be essential for designing and creating novel materials with tailored optical, electronic, or energetic properties. Theoretical calculations will guide the design of new molecular architectures, while synthetic chemists will bring these designs to fruition. Materials scientists will then characterize the properties of these new materials and explore their potential applications, for example, as components in energetic formulations or as functional organic materials. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-Butyl-5-nitropyrazol-3-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Alkylation of pyrazole precursors (e.g., 5-nitropyrazol-3-amine) with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butyl group .

- Step 2: Nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitor via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms structure via chemical shifts (e.g., nitro group at δ ~140 ppm in ¹³C, pyrazole protons at δ 6.5–8.5 ppm in ¹H) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns .

- IR Spectroscopy: Nitro group absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Q. What are the best practices for optimizing reaction yields in the alkylation step?

Methodological Answer:

- Use anhydrous solvents (DMF or DMSO) to prevent hydrolysis.

- Maintain a 1.2:1 molar ratio of 1-bromobutane to pyrazole precursor to avoid over-alkylation .

- Monitor reaction progress via GC-MS or in-situ FTIR to halt at maximum conversion .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nitration in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich sites prone to nitration. The nitro group at position 5 is stabilized by resonance with the pyrazole ring .

- Molecular Electrostatic Potential (MEP): Visualize charge distribution to rationalize observed regioselectivity .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC values for antimicrobial tests) .

- Metabolite Analysis: Use LC-MS to detect degradation products that may influence activity .

- Structural Analog Comparison: Compare with derivatives (e.g., fluorinated pyrazoles) to isolate substituent effects .

Q. What role does the nitro group play in modulating the compound’s electronic properties?

Methodological Answer:

- Cyclic Voltammetry: Measure reduction potentials to assess electron-withdrawing effects.

- X-ray Crystallography: Analyze bond lengths (C-NO₂) and angles to quantify conjugation with the pyrazole ring .

- UV-Vis Spectroscopy: Monitor absorption shifts in polar solvents to evaluate charge-transfer interactions .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation of a saturated DCM/hexane solution.

- Data Collection: Resolve reflections to <0.8 Å resolution. Refine using SHELXL to confirm bond geometries and nitro group orientation .

Q. What strategies enable regioselective functionalization of the pyrazole core?

Methodological Answer:

- Protecting Groups: Temporarily block the amine group with Boc to direct substitution at position 5 .

- Metal-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions for aryl/heteroaryl introductions .

Applications in Research

Q. What are the key medicinal chemistry applications of this compound?

Methodological Answer:

- Anticancer Screening: Test against kinase targets (e.g., EGFR) using fluorescence-based assays .

- Antimicrobial Studies: Evaluate via broth microdilution against Gram-negative/-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.